molecular formula C6H12O4 B14263777 1,2,3,5-Cyclohexanetetrol CAS No. 136936-97-5

1,2,3,5-Cyclohexanetetrol

Cat. No.: B14263777
CAS No.: 136936-97-5
M. Wt: 148.16 g/mol
InChI Key: SNGBOMOBDFAYFR-UHFFFAOYSA-N
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Description

1,2,3,5-Cyclohexanetetrol is an organic compound that belongs to the class of cyclitols, which are cyclic polyols. Its molecular formula is C₆H₁₂O₄, and it consists of a cyclohexane ring with four hydroxyl groups (-OH) attached at the 1, 2, 3, and 5 positions. This compound is one of several isomers of cyclohexanetetrol, each differing in the positions of the hydroxyl groups on the cyclohexane ring .

Chemical Reactions Analysis

1,2,3,5-Cyclohexanetetrol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for hydrogenation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,2,3,5-Cyclohexanetetrol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,3,5-Cyclohexanetetrol involves its interaction with specific molecular targets and pathways. The hydroxyl groups on the cyclohexane ring allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can influence various biochemical pathways and cellular processes, making it a compound of interest in medicinal chemistry .

Comparison with Similar Compounds

1,2,3,5-Cyclohexanetetrol can be compared with other cyclohexanetetrol isomers, such as:

The uniqueness of this compound lies in the specific arrangement of its hydroxyl groups, which can result in different chemical and biological properties compared to its isomers.

Properties

CAS No.

136936-97-5

Molecular Formula

C6H12O4

Molecular Weight

148.16 g/mol

IUPAC Name

cyclohexane-1,2,3,5-tetrol

InChI

InChI=1S/C6H12O4/c7-3-1-4(8)6(10)5(9)2-3/h3-10H,1-2H2

InChI Key

SNGBOMOBDFAYFR-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(C(C1O)O)O)O

Origin of Product

United States

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